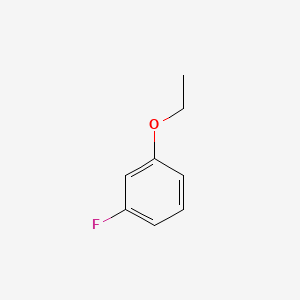

1-Ethoxy-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWCZZMOTBWUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196621 | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-03-7 | |

| Record name | 1-Ethoxy-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethoxy-3-fluorobenzene CAS number and properties

An In-depth Technical Guide to 1-Ethoxy-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound (CAS Number: 458-03-7), a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique molecular structure, featuring both an ethoxy group and a fluorine atom, makes it a valuable building block in medicinal chemistry for enhancing biological activity and metabolic stability.[1]

Core Properties and Identification

This compound, also known as 3-fluorophenetole, is an aromatic ether. The presence of the fluorine atom significantly influences the molecule's electronic properties, which can be leveraged in the design of novel compounds.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 458-03-7 | - | [1] |

| Molecular Formula | C₈H₉FO | - | [1] |

| Molecular Weight | 140.16 | g/mol | [1] |

| InChI Key | UWWCZZMOTBWUAB-UHFFFAOYSA-N | - | [2] |

| Physical Properties | |||

| Normal Boiling Point | 435.79 | K | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 37.93 | kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 14.40 | kJ/mol | [2] |

| McGowan's Characteristic Volume (McVol) | 107.460 | ml/mol | [2] |

| Thermochemical Properties | |||

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4269.40 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -311.72 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -180.55 | kJ/mol | [2] |

| Pharmacokinetic-related Properties | |||

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.224 | - | [2] |

| Water Solubility (log10WS) | -2.34 | mol/l | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-fluorophenol reacts with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 3-fluorophenol and iodoethane.

Materials:

-

3-Fluorophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Iodoethane (CH₃CH₂I)

-

Acetone, anhydrous

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Work-up - Extraction: To the resulting residue, add deionized water. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development:

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of complex pharmaceutical compounds, particularly those targeting neurological disorders. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[1]

-

Agrochemicals: This compound is utilized in the creation of advanced pesticides and herbicides, where the fluoro- and ethoxy- groups can contribute to the molecule's efficacy and environmental profile.[1]

-

Material Science: It is used in the formulation of specialty polymers and coatings. The presence of the fluorobenzene moiety can enhance properties such as chemical resistance and thermal stability.[1]

As a key intermediate, this compound enables the development of novel fluorinated compounds, which are of increasing importance in medicinal chemistry.[1]

References

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-3-fluorobenzene from 3-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-3-fluorobenzene from 3-fluorophenol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate understanding and replication of the synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 3-fluorophenol is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the first step, a base is used to deprotonate the hydroxyl group of 3-fluorophenol, forming a more nucleophilic 3-fluorophenoxide ion. This is a crucial step as alcohols themselves are generally weak nucleophiles.[3] In the second step, the 3-fluorophenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide leaving group and forming the desired ether, this compound.

For a successful Williamson ether synthesis, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions, which can be significant with secondary and tertiary alkyl halides.[2]

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.0 eq |

| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 eq |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq |

| Acetone | C₃H₆O | 58.08 | Anhydrous, sufficient volume |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

2.2. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a sufficient amount of anhydrous acetone to the flask to ensure efficient stirring of the suspension.

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation to yield the pure product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically 85-95% | General expectation for Williamson ether synthesis.[1] |

| Refractive Index (nD25) | 1.4823 | [4] |

Spectroscopic Data

4.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

A triplet corresponding to the methyl protons (-OCH₂CH ₃) is expected around δ 1.4 ppm.

-

A quartet corresponding to the methylene protons (-OCH ₂CH₃) is expected around δ 4.0 ppm.

-

A complex multiplet pattern for the aromatic protons is expected in the range of δ 6.6-7.3 ppm.

4.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

The methyl carbon (-OCH₂C H₃) signal is expected around δ 15 ppm.

-

The methylene carbon (-OC H₂CH₃) signal is expected around δ 64 ppm.

-

Aromatic carbon signals will appear in the region of δ 102-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 3-fluorophenol. By following the detailed protocol and purification procedures outlined in this guide, researchers can consistently obtain the desired product in high yield and purity. The provided spectroscopic data serves as a benchmark for product characterization.

References

1-Ethoxy-3-fluorobenzene chemical structure and IUPAC name

An In-depth Technical Guide to 1-Ethoxy-3-fluorobenzene

This guide provides a comprehensive overview of this compound, a versatile aromatic ether with significant applications in various scientific and industrial fields. It is intended for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also known by synonyms such as 3-Fluorophenetole and m-Fluorophenetole.[1]

The chemical structure is characterized by a benzene ring substituted with an ethoxy group (-OCH2CH3) and a fluorine atom at positions 1 and 3, respectively.

Structural Identifiers:

-

Molecular Weight: 140.16 g/mol [1]

-

SMILES: CCOc1cccc(F)c1[2]

-

InChI Key: UWWCZZMOTBWUAB-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Source |

| Thermodynamic Properties | |||

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -4269.40 | kJ/mol | NIST[2] |

| Enthalpy of vaporization (ΔvapH°) | 37.93 | kJ/mol | Joback Calculated[2] |

| Enthalpy of fusion (ΔfusH°) | 14.40 | kJ/mol | Joback Calculated[2] |

| Standard Gibbs free energy of formation (ΔfG°) | -180.55 | kJ/mol | Joback Calculated[2] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -311.72 | kJ/mol | Joback Calculated[2] |

| Physical Properties | |||

| Normal Boiling Point (Tboil) | 435.79 | K | Joback Calculated[2] |

| McGowan's characteristic volume (McVol) | 107.460 | ml/mol | McGowan Calculated[2] |

| Partition and Solubility | |||

| Octanol/Water partition coefficient (logPoct/wat) | 2.224 | Crippen Calculated[2] | |

| Log10 of Water solubility (log10WS) | -2.34 | mol/l | Crippen Calculated[2] |

Applications and Research Interest

This compound is a key building block in several areas of chemical synthesis due to the unique properties conferred by the fluorine and ethoxy groups.[1][3] Its structure allows for enhanced reactivity, making it valuable for creating more complex molecules.[1][3]

A logical diagram of its primary application areas is presented below.

Caption: Key application areas of this compound.

The primary uses include:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for drugs targeting neurological disorders.[3] The inclusion of fluorine is significant in medicinal chemistry for improving biological activity and metabolic stability.[1][3]

-

Material Science: The compound is utilized in formulating specialty polymers and coatings to enhance material properties like flexibility and chemical resistance.[1][3]

-

Agricultural Chemicals: It is a component in the creation of agrochemicals such as pesticides and herbicides.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the Williamson ether synthesis.

Reaction: 3-Fluorophenol reacts with an ethylating agent, such as ethyl iodide, in the presence of a base to form this compound.

Detailed Protocol (based on literature procedure):

-

Reactants:

-

3-Fluorophenol

-

Ethyl Iodide

-

A suitable base (e.g., Potassium Carbonate)

-

A suitable solvent (e.g., Acetone)

-

-

Procedure: a. To a solution of 3-fluorophenol in the solvent, add the base. b. Stir the mixture at room temperature. c. Add ethyl iodide dropwise to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC). e. After the reaction is complete, cool the mixture to room temperature. f. Filter the mixture to remove the solid base. g. Remove the solvent under reduced pressure. h. Purify the crude product, typically by distillation, to obtain pure this compound.

The following workflow diagram illustrates this synthesis process.

Caption: Synthesis workflow for this compound.

Further Reactions: Nitration

This compound can undergo further electrophilic aromatic substitution reactions. For instance, it can be reacted with nitric acid to produce 2-ethoxy-4-fluoronitrobenzene. The ethoxy group is an activating, ortho-para directing group, while the fluoro group is a deactivating, ortho-para director. The substitution pattern is influenced by the interplay of these electronic effects.

References

Spectroscopic Profile of 1-Ethoxy-3-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Ethoxy-3-fluorobenzene, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | td | 1H | J ≈ 8.5, 6.0 Hz | H-5 |

| ~6.70 | ddd | 1H | J ≈ 8.5, 2.5, 1.0 Hz | H-6 |

| ~6.65 | ddd | 1H | J ≈ 10.0, 2.5, 1.0 Hz | H-2 |

| ~6.60 | td | 1H | J ≈ 8.5, 2.5 Hz | H-4 |

| 4.04 | q | 2H | J = 7.0 Hz | -OCH₂CH₃ |

| 1.42 | t | 3H | J = 7.0 Hz | -OCH₂CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 (d, ¹JCF ≈ 245 Hz) | C-3 |

| ~160.0 (d, ³JCF ≈ 3 Hz) | C-1 |

| ~130.5 (d, ³JCF ≈ 10 Hz) | C-5 |

| ~108.0 (d, ²JCF ≈ 21 Hz) | C-2 |

| ~107.5 (d, ⁴JCF ≈ 1 Hz) | C-6 |

| ~102.0 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~63.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1615, 1590, 1490 | Medium-Strong | Aromatic C=C Bending |

| ~1260 | Strong | Aryl C-O Stretch |

| ~1150 | Strong | C-F Stretch |

| ~1040 | Strong | Alkyl C-O Stretch |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 112 | 80 | [M - C₂H₄]⁺ |

| 95 | 40 | [M - OC₂H₅]⁺ |

| 83 | 30 | [C₆H₄F]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 500 MHz NMR spectrometer is utilized for both ¹H and ¹³C NMR analysis.

-

¹H NMR: The spectrum is acquired with a pulse angle of 30°, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.

-

¹³C NMR: The spectrum is recorded with proton decoupling. A pulse angle of 45°, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are employed. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation and Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation and Parameters: An electron ionization (EI) mass spectrometer is used for the analysis. The sample is introduced via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions.

-

Detection: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu.

Visualizations

The following diagrams illustrate the key relationships and workflows in the spectroscopic analysis of this compound.

A Technical Guide to 1-Ethoxy-3-fluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-3-fluorobenzene is an aromatic organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Characterized by a benzene ring substituted with an ethoxy group and a fluorine atom at the meta-position, this compound is of significant interest in the fields of pharmaceutical development, agrochemical research, and materials science. The presence of the fluorine atom can impart unique properties to downstream compounds, such as increased metabolic stability and enhanced biological activity, making this compound a valuable building block for medicinal chemists. This guide provides a concise overview of its core physicochemical properties, a generalized synthesis protocol, and its primary applications.

Core Properties and Formula

The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis, enabling precise control over reaction conditions and purification processes.

| Property | Value | Source(s) |

| Molecular Formula | C8H9FO | [1] |

| Molecular Weight | 140.155 g/mol | [2] |

| CAS Number | 458-03-7 | [1] |

| Density | 1.0±0.1 g/cm³ | [2] |

| Boiling Point | 155.7±13.0 °C at 760 mmHg | [2] |

| Melting Point | -27.5 °C | [2] |

| Flash Point | 51.3±12.1 °C | [2] |

| Refractive Index | 1.471 | [3] |

| Synonyms | 3-Fluorophenetole, m-Fluorophenetole | [1] |

Molecular Structure and Identification

The relationship between the molecular formula and its structural components is crucial for understanding its reactivity.

Synthesis Protocol: Williamson Ether Synthesis

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an ethylating agent. The following is a generalized experimental protocol.

Principle

The phenolic hydroxyl group of 3-fluorophenol is deprotonated by a weak base to form the more nucleophilic 3-fluorophenoxide. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide (e.g., ethyl iodide) to form the desired ether.

Materials

-

3-Fluorophenol

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or other suitable polar aprotic solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure

-

Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add 3-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (approximately 1.5-2.0 equivalents).

-

Solvent Addition : Add anhydrous acetone to the flask until a stirrable suspension is formed.

-

Addition of Ethylating Agent : Slowly add ethyl iodide (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux (acetone boils at ~56°C). Maintain the reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with 1 M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.

-

-

Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : The crude this compound can be purified further by vacuum distillation if necessary.

Applications in Research and Development

Due to its specific chemical structure, this compound is a versatile intermediate with applications in several key areas:

-

Pharmaceutical Development : It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders. The fluorine atom can enhance properties like lipophilicity and metabolic stability, which are critical for drug efficacy.

-

Agrochemicals : The compound is used in the synthesis of novel pesticides and herbicides. Fluorinated organic molecules often exhibit higher potency and better environmental persistence profiles.

-

Materials Science : In this field, it is used in the formulation of specialty polymers and coatings. The incorporation of fluorinated moieties can improve the chemical resistance, thermal stability, and other physical properties of materials.

References

An In-depth Technical Guide on the Reactivity of the Ethoxy Group in 1-Ethoxy-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the ethoxy group in 1-ethoxy-3-fluorobenzene, a compound of interest in medicinal chemistry and materials science. The presence of both an activating ethoxy group and a deactivating fluoro group on the benzene ring presents a unique electronic environment that governs the regioselectivity and reactivity of various transformations. This document details the outcomes of key reactions, supported by experimental data and spectroscopic analysis, to serve as a valuable resource for professionals in drug development and chemical research.

Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic attack, with the directing effects of the ethoxy and fluoro substituents dictating the position of substitution. The ethoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect; however, it also acts as an ortho, para-director through resonance. The interplay of these effects determines the product distribution in electrophilic aromatic substitution reactions.

Nitration

The nitration of this compound provides a clear example of the directing influence of the substituents.

Experimental Protocol: Nitration of this compound

A solution of this compound in a suitable solvent is cooled to 0-5°C. A nitrating mixture, typically a combination of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to proceed for a specified time before being quenched with ice water. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

A known reaction involves the nitration of 3-fluoro-ethoxy benzene with nitric acid to yield 2-ethoxy-4-fluoronitrobenzene. This indicates a preferential substitution at the position ortho to the ethoxy group and para to the fluorine atom.

Table 1: Quantitative Data for the Nitration of this compound

| Product Name | Reagents | Conditions | Yield | Melting Point (°C) |

| 2-Ethoxy-4-fluoronitrobenzene | Nitric Acid | - | - | 28-30 |

Logical Relationship of Directing Groups in Nitration

Caption: Directing effects of the ethoxy and fluoro groups in the nitration of this compound.

Metallation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The ethoxy group, with its Lewis basic oxygen atom, can act as a directed metalation group, facilitating deprotonation at an adjacent ortho position by an organolithium reagent.

Experimental Workflow: General Protocol for ortho-Lithiation

This compound would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. The solution is then cooled to a low temperature, typically -78°C. An organolithium reagent, such as n-butyllithium or sec-butyllithium, is added dropwise. The reaction is stirred for a period to allow for the formation of the ortho-lithiated species. Subsequently, an electrophile is added to quench the reaction and introduce the desired functional group.

While specific experimental data for the ortho-lithiation of this compound is not available, the ethoxy group is a known directing group for this transformation. The most likely position for lithiation would be C2, which is ortho to the ethoxy group.

Workflow for Directed ortho-Metalation

Caption: Generalized experimental workflow for the directed ortho-metalation of this compound.

Cleavage of the Ethoxy Group

The ether linkage in this compound can be cleaved under strong acidic conditions, typically with hydrogen halides such as hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction proceeds via a nucleophilic substitution mechanism.

General Mechanism of Ether Cleavage

The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (ethanol). Subsequently, the halide anion (Br- or I-) acts as a nucleophile and attacks the ethyl group in an SN2 reaction, leading to the formation of 3-fluorophenol and the corresponding ethyl halide. Due to the stability of the sp2-hybridized phenyl cation, cleavage of the aryl-oxygen bond is highly disfavored.

Table 2: Expected Products from Ether Cleavage

| Reactant | Reagent | Expected Products |

| This compound | HBr (conc.) | 3-Fluorophenol, Ethyl bromide |

| This compound | HI (conc.) | 3-Fluorophenol, Ethyl iodide |

Specific experimental protocols and quantitative yields for the cleavage of this compound are not detailed in available literature.

Signaling Pathway for Acid-Catalyzed Ether Cleavage

Caption: Reaction pathway for the acid-catalyzed cleavage of the ethoxy group in this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization and for monitoring chemical transformations. While a comprehensive public database is lacking, the following table summarizes expected and reported physicochemical properties.

Table 3: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 458-03-7 |

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.16 g/mol |

| Refractive Index (nD25) | 1.4823 |

| 1H NMR | Expected signals for ethoxy group (triplet and quartet) and aromatic protons. |

| 13C NMR | Expected signals for ethoxy carbons and aromatic carbons, with C-F couplings. |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 140. |

| Infrared Spectroscopy | Expected characteristic C-O-C and C-F stretching vibrations. |

Note: Experimentally obtained spectra for this compound are not widely available in public repositories.

Conclusion

The reactivity of the ethoxy group in this compound is primarily centered around its influence on electrophilic aromatic substitution and its susceptibility to cleavage under strong acidic conditions. The ethoxy group strongly directs incoming electrophiles to the ortho and para positions, with the C2 position being particularly activated. While the potential for directed ortho-metalation at the C2 position exists, specific experimental validation for this substrate is needed. The ethoxy group itself can be cleaved to yield 3-fluorophenol, providing a route to further functionalization of the phenolic hydroxyl group. This guide summarizes the known and predicted reactivity of this compound, highlighting the need for further experimental investigation to fully characterize its chemical behavior and unlock its potential in synthetic applications.

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1-Ethoxy-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 1-ethoxy-3-fluorobenzene. This information is critical for professionals in drug development and organic synthesis who utilize substituted aromatic compounds as building blocks for complex molecules. This document outlines the directing effects of the ethoxy and fluoro substituents, predicts the regioselectivity of common EAS reactions, and provides adaptable experimental protocols.

Core Principles: Directing Effects in this compound

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the two substituents. Both the ethoxy and the fluoro group are ortho, para-directors. However, their influence on the reaction rate and the distribution of isomers is a result of a combination of inductive and resonance effects.

The ethoxy group (-OCH₂CH₃) is a strongly activating substituent. Its activating nature stems from the potent electron-donating resonance effect (+M) of the oxygen atom, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.

The fluoro group (-F) , on the other hand, is a deactivating substituent, yet it also directs incoming electrophiles to the ortho and para positions. Its deactivating character is due to the strong electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atom, which reduces the overall electron density of the ring. However, the fluorine atom can also donate a lone pair of electrons through resonance (+M), which stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions.

In this compound, the powerful activating and directing effect of the ethoxy group is expected to dominate the weaker deactivating effect of the fluorine atom. Therefore, the positions most susceptible to electrophilic attack will be those that are ortho and para to the ethoxy group.

Predicted Regioselectivity in Key Electrophilic Aromatic Substitution Reactions

Due to the lack of specific experimental data for this compound in the reviewed literature, the following tables present predicted isomer distributions based on established principles of substituent effects and data from analogous compounds, such as anisole and its substituted derivatives. The position numbering is as follows: C1 is attached to the ethoxy group, and C3 is attached to the fluoro group. The primary sites of substitution are predicted to be C2, C4, and C6, which are ortho and para to the strongly activating ethoxy group. Substitution at C5 is considered unlikely due to being meta to the ethoxy group. Steric hindrance from the ethoxy group may slightly disfavor substitution at the C2 and C6 positions compared to the C4 position.

Nitration

Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.

| Product Isomer | Position of Nitration | Predicted Distribution (%) |

| 2-Nitro-1-ethoxy-3-fluorobenzene | C2 | 30-40 |

| 4-Nitro-1-ethoxy-3-fluorobenzene | C4 | 50-60 |

| 6-Nitro-1-ethoxy-3-fluorobenzene | C6 | 5-10 |

| 5-Nitro-1-ethoxy-3-fluorobenzene | C5 | < 5 |

Halogenation (Bromination)

Bromination is commonly performed using bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃.

| Product Isomer | Position of Bromination | Predicted Distribution (%) |

| 2-Bromo-1-ethoxy-3-fluorobenzene | C2 | 25-35 |

| 4-Bromo-1-ethoxy-3-fluorobenzene | C4 | 60-70 |

| 6-Bromo-1-ethoxy-3-fluorobenzene | C6 | < 5 |

| 5-Bromo-1-ethoxy-3-fluorobenzene | C5 | < 2 |

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst, typically AlCl₃. Due to the steric bulk of the acylating agent and the resulting acylium ion, substitution at the less hindered para position is strongly favored.

| Product Isomer (e.g., Acetylation) | Position of Acylation | Predicted Distribution (%) |

| 1-(2-Ethoxy-6-fluorophenyl)ethanone | C2 | < 5 |

| 1-(4-Ethoxy-2-fluorophenyl)ethanone | C4 | > 90 |

| 1-(2-Ethoxy-4-fluorophenyl)ethanone | C6 | < 5 |

Experimental Protocols

The following are general experimental protocols that can be adapted for the electrophilic aromatic substitution of this compound. Researchers should optimize these procedures for their specific needs and exercise appropriate safety precautions.

General Protocol for Nitration

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction: Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid). Slowly add the pre-cooled nitrating mixture to the solution of the substrate while maintaining the temperature between 0 and 5 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. If a solid precipitates, it can be collected by vacuum filtration. Otherwise, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

General Protocol for Bromination

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is often exothermic and may require cooling.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC or GC.

-

Work-up: Quench the reaction by adding a solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

General Protocol for Friedel-Crafts Acylation

-

Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Acylium Ion Formation: Cool the suspension in an ice bath and slowly add the acyl chloride or acid anhydride.

-

Substrate Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or GC.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The product can be purified by column chromatography, recrystallization, or distillation.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process, primarily governed by the strong activating and ortho, para-directing effect of the ethoxy group. The major products are expected to be the result of substitution at the C4 (para to the ethoxy group) and C2 (ortho to the ethoxy group) positions, with the para isomer likely predominating, especially in sterically demanding reactions like Friedel-Crafts acylation. While the provided experimental protocols offer a solid starting point, optimization will be necessary to achieve high yields and selectivity for specific applications in research and drug development. Further experimental studies are warranted to provide precise quantitative data on the isomer distributions for various electrophilic aromatic substitution reactions on this particular substrate.

An In-depth Technical Guide to the Solubility of 1-Ethoxy-3-fluorobenzene in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethoxy-3-fluorobenzene (CAS No: 458-03-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties to predict solubility behavior in various organic solvents. Furthermore, it details a standard experimental protocol for the gravimetric determination of solubility, a method widely applicable for such compounds. This guide is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Introduction

This compound is an aromatic ether that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both an ethoxy group and a fluorine atom, imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry.[1] An understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide synthesizes available information and provides a framework for its practical application in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 458-03-7 | [1][2] |

| Molecular Formula | C8H9FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Synonyms | 3-Fluorophenetole | [1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.224 (Calculated) | [2] |

| Water Solubility (log10WS) | -2.34 (Calculated, in mol/L) | [2] |

| Normal Boiling Point (Tboil) | 435.79 K (162.64 °C) (Calculated) | [2] |

The calculated octanol/water partition coefficient (logP) of 2.224 suggests that this compound is significantly more soluble in nonpolar, lipophilic environments than in water.[2] The calculated water solubility is correspondingly low.[2]

Qualitative Solubility Profile

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible with alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good solubility is anticipated due to dipole-dipole interactions and the compound's moderate polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility is expected due to the predominance of the nonpolar benzene ring and ethoxy group, allowing for favorable van der Waals interactions.

-

Aqueous Solutions: As indicated by the calculated water solubility, it is expected to be poorly soluble in water.[2]

This qualitative assessment is supported by the general solubility characteristics of structurally similar compounds like 1-bromo-3-fluorobenzene, which also exhibits a preference for organic solvents over aqueous media.[3]

Experimental Protocol for Solubility Determination: Gravimetric Method

For researchers requiring precise solubility data, the gravimetric method is a reliable and widely used technique.[4] The following protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Sealed vials or flasks

-

Calibrated thermometer

-

Syringe with a filter attachment

-

Pre-weighed sample containers (e.g., glass vials)

-

Vacuum oven

4.2. Experimental Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vial to rest in the water bath for several hours to permit the undissolved solid to settle, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known mass or volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. The syringe should be pre-heated or pre-cooled to the experimental temperature to avoid precipitation or evaporation.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Evaporate the solvent in a vacuum oven at a moderate temperature until the solid this compound reaches a constant weight.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or mole fraction.

The workflow for this experimental procedure is illustrated in the diagram below.

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent, as well as external conditions. The following diagram illustrates these relationships.

Caption: Interplay of factors governing solubility.

Conclusion

While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, its physicochemical properties strongly suggest good solubility in common polar aprotic, polar protic, and nonpolar organic solvents, and poor solubility in water. For applications requiring precise solubility values, a standardized gravimetric method has been outlined. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate, enabling more informed decisions in process development and chemical synthesis.

References

Physical and chemical properties of 1-Ethoxy-3-fluorobenzene

An In-depth Technical Guide to 1-Ethoxy-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ether that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, make it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications, particularly within the pharmaceutical and materials science sectors.

Core Properties of this compound

The compound, also known as 3-Fluorophenetole, is distinguished by its specific molecular structure which dictates its physical behavior and chemical reactivity.[1][2]

| Identifier | Value | Source |

| CAS Number | 458-03-7 | [1][2][3] |

| Molecular Formula | C₈H₉FO | [1][2][3] |

| Molecular Weight | 140.15 g/mol | [3] |

| InChI Key | UWWCZZMOTBWUAB-UHFFFAOYSA-N | [3] |

| SMILES | CCOc1cccc(F)c1 | [3] |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 435.79 | K | Joback Calculated Property[3] |

| Normal Melting Point (Tfus) | 227.13 | K | Joback Calculated Property[3] |

| Critical Temperature (Tc) | 639.14 | K | Joback Calculated Property[3] |

| Critical Pressure (Pc) | 3333.53 | kPa | Joback Calculated Property[3] |

| Refractive Index (nD25) | 1.4823 |

Chemical and Thermodynamic Properties

These properties provide insight into the compound's stability, solubility, and behavior in various chemical environments.

| Property | Value | Unit | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4269.40 | kJ/mol | NIST[3] |

| Enthalpy of Vaporization (ΔvapH°) | 37.93 | kJ/mol | Joback Calculated Property[3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.224 | Crippen Calculated Property[3] | |

| Water Solubility (log10WS) | -2.34 | mol/l | Crippen Calculated Property[3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of this compound. The following table outlines the expected spectral data based on its molecular structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.3 ppm. The fluorine atom will cause complex splitting patterns. - Ethoxy Methylene Protons (-OCH₂-): Quartet around δ 4.0 ppm. - Ethoxy Methyl Protons (-CH₃): Triplet around δ 1.4 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Peaks between δ 100-165 ppm. The carbon attached to fluorine (C-F) will show a large coupling constant. The carbon attached to the ethoxy group (C-O) will be significantly downfield. - Ethoxy Methylene Carbon (-OCH₂-): Peak around δ 63 ppm. - Ethoxy Methyl Carbon (-CH₃): Peak around δ 15 ppm. |

| IR Spectroscopy | - C-O-C Stretch (Ether): Strong absorption around 1200-1250 cm⁻¹. - C-F Stretch: Strong absorption around 1100-1200 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - sp² C-H Stretch: Peaks just above 3000 cm⁻¹. - sp³ C-H Stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Peak at m/z = 140.16. |

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The fluorine atom enhances metabolic stability and binding affinity in drug candidates, while the ethoxy group provides a site for further functionalization.[1][2]

The molecule's reactivity in electrophilic aromatic substitution is influenced by both substituents. The ethoxy group is an activating, ortho-, para-director by resonance, while the fluorine atom is a deactivating, ortho-, para-director due to its strong inductive electron-withdrawing effect, which is partially offset by resonance donation.[4] This interplay directs incoming electrophiles to specific positions on the aromatic ring.

The compound is widely used in:

-

Pharmaceutical Development : As an intermediate for drugs targeting neurological disorders.[1][2]

-

Materials Science : In formulating specialty polymers and coatings to enhance flexibility and chemical resistance.[1][2]

-

Agrochemicals : For creating pesticides and herbicides.[2]

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of this compound and its use in subsequent coupling reactions are crucial for research applications.

Synthesis of this compound via Williamson Ether Synthesis

This method involves the reaction of 3-fluorophenol with an ethylating agent, such as ethyl iodide, under basic conditions.

Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol and a suitable solvent (e.g., acetone, ethanol).

-

Deprotonation: Add an equimolar amount of a base (e.g., potassium carbonate, sodium hydroxide) to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Alkylation: Slowly add a slight excess (1.1 equivalents) of ethyl iodide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with a dilute NaOH solution to remove any unreacted phenol, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

References

An In-depth Technical Guide to the Safe Handling of 1-Ethoxy-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Ethoxy-3-fluorobenzene (CAS No. 458-03-7), a versatile building block in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is an aromatic ether that presents as a colorless liquid. Its unique molecular structure, featuring both an ethoxy group and a fluorine atom, makes it a valuable intermediate in the synthesis of complex fluorinated compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | --INVALID-LINK--[1][2] |

| Molecular Weight | 140.16 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 458-03-7 | --INVALID-LINK--[1][2] |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 155.7 ± 13.0 °C at 760 mmHg | --INVALID-LINK--[3] |

| Melting Point | -27.5 °C | --INVALID-LINK--[3] |

| Flash Point | 51.3 ± 12.1 °C | --INVALID-LINK--[3] |

| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| Vapor Pressure | 3.9 ± 0.3 mmHg at 25°C | --INVALID-LINK--[3] |

| Refractive Index | 1.472 | --INVALID-LINK--[3] |

| LogP | 2.77 | --INVALID-LINK--[3] |

Hazard Identification and GHS Classification

Table 2: GHS Hazard and Precautionary Statements (Anticipated)

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H332 | Harmful if inhaled. | |

| Prevention | P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Experimental Protocols: Safe Handling and Storage

Engineering Controls

Protocol:

-

All handling of this compound must be conducted in a well-ventilated laboratory.

-

Use of a certified chemical fume hood is mandatory for all procedures involving this substance to minimize inhalation exposure.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

Protocol:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Wear a flame-resistant lab coat.

-

Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes) must be worn.[5]

-

Inspect gloves for any signs of degradation or puncture before each use.

-

Remove gloves using the proper technique to avoid skin contact with the outer surface.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.

General Hygiene Practices

Protocol:

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

-

Routinely decontaminate work surfaces and equipment.

-

Wash contaminated clothing separately from other laundry before reuse.

Storage

Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from strong oxidizing agents.[3]

-

Recommended storage temperature is between 0-8°C.[2]

Emergency Procedures

First Aid Measures

Protocol:

-

If Inhaled:

-

In Case of Skin Contact:

-

Immediately remove all contaminated clothing.

-

Wash the affected area with soap and plenty of water for at least 15 minutes.[6]

-

Seek medical attention if irritation develops or persists.

-

-

In Case of Eye Contact:

-

If Swallowed:

Fire-Fighting Measures

Protocol:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards:

-

Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

-

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Protocol:

-

Personal Precautions:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (see section 3.2).

-

Ensure adequate ventilation.

-

Eliminate all ignition sources.

-

-

Environmental Precautions:

-

Prevent the chemical from entering drains, sewers, or waterways.

-

-

Containment and Cleanup:

-

For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

For large spills, dike the area to contain the spill.

-

Clean the spill area thoroughly with soap and water.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Toxicological and Ecological Information

Table 3: Toxicological and Ecological Data (Data from a similar compound, 1-Ethoxy-2,3-difluorobenzene, for reference)

| Endpoint | Result | Species | Exposure Time | Reference |

| Acute Oral LD50 | > 1000 mg/kg bw | Rat (male/female) | - | --INVALID-LINK--[4] |

| Acute Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | - | --INVALID-LINK--[4] |

| Toxicity to Fish (LC50) | 17 mg/L | - | 96 h | --INVALID-LINK--[4] |

| Toxicity to Daphnia (EC50) | 14.4 mg/L | Aquatic crustacea | 48 h | --INVALID-LINK--[4] |

| Toxicity to Algae (EC50) | 8.9 mg/L | Desmodesmus subspicatus | 72 h | --INVALID-LINK--[4] |

Note: The toxicological and ecological data for this compound is not fully available. The data presented is for a structurally similar compound and should be used for guidance only.

Visualized Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical supplement this information with a thorough review of a complete and verified Safety Data Sheet (SDS) from the supplier and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-3-fluorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethoxy-3-fluorobenzene as a versatile building block in organic synthesis, with a focus on its application in the development of novel pharmaceutical compounds. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its use in a research and development setting.

Synthesis of this compound

This compound is a key intermediate in the synthesis of various fluorinated compounds, which are of increasing importance in medicinal chemistry due to their potential for improved biological activity and metabolic stability.[1][2] It can be reliably synthesized via the Williamson ether synthesis.

Reaction Scheme

The synthesis proceeds through a nucleophilic substitution (SN2) reaction between the sodium salt of 3-fluorophenol and an ethyl halide.

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Fluorophenol

-

Sodium hydroxide (NaOH)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydroxide (1.1 eq) in portions at room temperature.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 3-fluorophenoxide.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 3-Fluorophenol | 112.10 | 1.0 | - |

| Sodium Hydroxide | 40.00 | 1.1 | - |

| Ethyl Iodide | 155.97 | 1.2 | - |

| This compound | 140.15 | - | 85-95 |

Table 1: Stoichiometry and typical yields for the synthesis of this compound.

Spectroscopic Data of this compound

Characterization of the synthesized this compound is crucial for confirming its identity and purity. Below are the expected NMR spectral data.

1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | td | 1H | Ar-H (H4) |

| ~6.70 | m | 2H | Ar-H (H2, H6) |

| ~6.60 | ddd | 1H | Ar-H (H5) |

| 4.02 | q | 2H | -O-CH2-CH3 |

| 1.40 | t | 3H | -O-CH2-CH3 |

Table 2: Predicted 1H NMR data for this compound (in CDCl3).

13C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~163.5 (d, JC-F) | C3 (C-F) |

| ~160.0 | C1 (C-O) |

| ~130.5 (d, JC-F) | C5 |

| ~110.0 (d, JC-F) | C4 |

| ~106.5 (d, JC-F) | C6 |

| ~102.0 (d, JC-F) | C2 |

| 63.5 | -O-CH2-CH3 |

| 14.7 | -O-CH2-CH3 |

Table 3: Predicted 13C NMR data for this compound (in CDCl3). Note: The presence of fluorine will result in doublet signals for the aromatic carbons due to C-F coupling.

Application in the Synthesis of Bioactive Molecules: Fluorinated Arylcyclohexylamine Analogs

This compound serves as a valuable precursor for the synthesis of fluorinated analogs of pharmacologically active compounds, such as arylcyclohexylamines. These compounds are known for their activity as dissociative anesthetics and NMDA receptor antagonists. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthetic Pathway to a Fluorinated Arylcyclohexylamine Analog

The following workflow outlines a potential multi-step synthesis of a fluorinated arylcyclohexylamine derivative starting from this compound.

Figure 2: Proposed synthetic route to a fluorinated arylcyclohexylamine analog.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Step 1)

Materials:

-

This compound

-

Cyclohexanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, add cyclohexanecarbonyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3-ethoxy-5-fluorophenyl)(cyclohexyl)methanone.

Expected Outcome and Significance

The successful synthesis of (3-ethoxy-5-fluorophenyl)(cyclohexyl)methanone provides a key intermediate for the elaboration into more complex fluorinated arylcyclohexylamine analogs. The directing effects of the ethoxy (ortho, para-directing) and fluoro (ortho, para-directing) groups on the aromatic ring will influence the regioselectivity of the Friedel-Crafts acylation. Subsequent functional group manipulations, as outlined in the proposed pathway, can then be employed to introduce the desired amine functionality and modify the cyclohexyl ring, ultimately leading to a library of novel compounds for pharmacological evaluation. The incorporation of the 3-fluoro-ethoxy-phenyl moiety is anticipated to impact the binding affinity and selectivity for various receptors, potentially leading to new therapeutic agents with improved properties.[2]

References

1-Ethoxy-3-fluorobenzene: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Discovery

Application Note: The strategic incorporation of fluorine atoms and lipophilic ether groups into drug candidates can significantly enhance their metabolic stability, membrane permeability, and target binding affinity. 1-Ethoxy-3-fluorobenzene has emerged as a valuable building block in medicinal chemistry, offering a unique combination of these features. Its substituted phenyl ring can be readily functionalized to generate novel scaffolds for a variety of therapeutic targets. This document outlines the application of this compound in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility in the development of targeted cancer therapeutics.

Introduction

The fluorinated and ethoxy-substituted phenyl motif of this compound provides medicinal chemists with a versatile platform for several reasons. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity through favorable electrostatic interactions with the target protein. The ethoxy group, being moderately lipophilic, can contribute to improved pharmacokinetic properties. This building block is particularly amenable to ortho-directed metallation, allowing for regioselective functionalization to build more complex molecular architectures.

This application note details a hypothetical use case of this compound in the synthesis of a novel inhibitor targeting Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Experimental Protocols

Synthesis of a Hypothetical EGFR Inhibitor (EJF-101)

A plausible synthetic route to a hypothetical EGFR inhibitor, designated EJF-101, starting from this compound is presented below. This multi-step synthesis utilizes a directed ortho-lithiation followed by coupling reactions to construct the final molecule.

Scheme 1: Synthesis of EJF-101

Caption: Synthetic scheme for the hypothetical EGFR inhibitor EJF-101.

Protocol 1: Synthesis of (2-ethoxy-6-fluorophenyl)boronic acid pinacol ester (Intermediate 1)

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude boronic acid, add pinacol (1.1 eq) and toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water.

-

After completion, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Intermediate 1.

Protocol 2: Synthesis of 4-(2-ethoxy-6-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)

-

To a mixture of Intermediate 1 (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.0 eq) in a mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Degas the mixture with nitrogen for 15 minutes.

-

Heat the reaction mixture at 80 °C overnight.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield Intermediate 2.

Protocol 3: Synthesis of 4-(2-ethoxy-6-fluorophenyl)-7-(2-(pyrrolidin-1-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidine (EJF-101)

-

To a solution of Intermediate 2 (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq) portionwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final compound, EJF-101.

Data Presentation